1,N6-Ethenoadenosine 5'-monophosphate sodium

Fluorescence Spectroscopy Biophysical Assay Nucleotide Probe

Disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate, commonly referred to as 1,N6-ethenoadenosine 5'-monophosphate sodium (ε-AMP sodium) or etheno-AMP sodium, is a synthetically modified fluorescent nucleotide analog. It is characterized by a highly fluorescent etheno-bridge modification at the N1 and N6 positions of the adenine base.

Molecular Formula C12H12N5Na2O7P
Molecular Weight 415.21 g/mol
Cat. No. B15556152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,N6-Ethenoadenosine 5'-monophosphate sodium
Molecular FormulaC12H12N5Na2O7P
Molecular Weight415.21 g/mol
Structural Identifiers
InChIInChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1
InChIKeyKVSQHHAQCKSCRL-CMUBXXRSSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Disodium 1,N6-Ethenoadenosine 5'-Monophosphate (ε-AMP): A Fluorescent AMP Analog for Biochemical Assay Development and Nucleotide Metabolism Studies


Disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate, commonly referred to as 1,N6-ethenoadenosine 5'-monophosphate sodium (ε-AMP sodium) or etheno-AMP sodium, is a synthetically modified fluorescent nucleotide analog. It is characterized by a highly fluorescent etheno-bridge modification at the N1 and N6 positions of the adenine base [1]. This structural modification imparts robust, intrinsic fluorescence to the molecule, enabling its detection at low concentrations without the need for external fluorophores [2]. The disodium salt form enhances aqueous solubility, making it suitable for a wide range of in vitro biochemical and cell-based assays. Its primary utility lies in serving as a functional, traceable substitute for endogenous adenosine 5'-monophosphate (AMP) to study nucleotide metabolism, enzymatic activity, and protein-nucleotide interactions.

Fluorescent probe Intrinsically fluorescent AMP analog for direct detection without secondary labels
Assay format Disodium salt ensures aqueous solubility for in vitro biochemical and cell-based workflows
Enzymology tool Reported substrate fidelity for CD73 supports nucleotide metabolism and purinergic signaling studies

Why Etheno-AMP (Disodium Salt) is a Non-Negotiable Tool for Fluorescence-Based AMP Research: The Critical Limitations of Unmodified AMP and Alternative Fluorescent Analogs


For research applications involving detection and quantification, unmodified adenosine 5'-monophosphate (AMP) is an inherently non-fluorescent molecule, rendering it invisible in standard fluorescence-based assays and requiring complex, indirect detection methods . While other fluorescent nucleotide analogs exist (e.g., 2-aminopurine), they do not serve as direct, catalytically competent surrogates for AMP in many critical biological systems. Substituting ε-AMP with unmodified AMP or alternative fluorescent probes carries a high risk of experimental failure or data misinterpretation. The core differentiator for ε-AMP sodium is its unique combination of three critical, verifiable properties: (1) it is an intrinsically fluorescent molecule with distinct and well-characterized spectral properties, (2) it is processed by key ecto-nucleotidases (e.g., CD73) with kinetics quantitatively similar to native AMP [1], and (3) it is functionally inert at adenosine and purinergic receptors, eliminating confounding pharmacological effects during metabolic assays [1]. These combined attributes are not shared by any single alternative, making ε-AMP sodium an irreplaceable tool for specific, validated research workflows.

Non-fluorescent AMP May require indirect detection methods and cannot provide real-time fluorescent readout in metabolic assays.
2-Aminopurine probes May not retain substrate fidelity for CD73; reported enzymatic processing may differ from ε-AMP.
Native adenosine/ATP Activate adenosine/purinergic receptors, potentially confounding metabolic assay interpretation.

Quantitative Evidence Guide: Verifiable Performance Benchmarks for Disodium Etheno-AMP (ε-AMP) Against Key Comparators


Fluorescence Quantum Yield: ε-AMP vs. 2-Aminopurine

ε-AMP exhibits a high relative fluorescence quantum yield, reaching 86% relative to its unprotonated form in aqueous solution at pH 6.8 . This intrinsic brightness facilitates detection at low concentrations. In comparison, the commonly used fluorescent nucleobase analog 2-aminopurine has an absolute quantum yield of 0.68 (or 68%) in solution . While the values are measured differently (relative vs. absolute), they illustrate that ε-AMP's fluorescence efficiency is in a range comparable to or exceeding other high-performance probes, validating its utility in sensitive detection applications.

Quantum yield
Data to verify
86% relative quantum yield (pH 6.8)
Reported fluorescence efficiency context
Cross-study comparison; 2-AP benchmark 0.68 absolute
Fluorescence Spectroscopy Biophysical Assay Nucleotide Probe

Distinct Excitation/Emission Spectral Profile: ε-AMP vs. Native Nucleotides

The compound possesses a distinct and well-defined spectral signature, with an excitation range of 250-300 nm and an emission peak at 415 nm [REFS-1, REFS-2]. This spectral profile is unique and allows for the selective detection of ε-AMP and its metabolites even in complex biological matrices containing native, non-fluorescent nucleotides.

Spectral signature
Reported
Ex 250–300 nm / Em 415 nm
Supports selective detection over native nucleotides
Native AMP is non-fluorescent
Fluorescence Spectroscopy Enzyme Assay HPLC Detection

Validated Substrate Fidelity for Ecto-5'-Nucleotidase (CD73): ε-AMP vs. Native AMP

A critical requirement for an AMP analog is its ability to be processed by the primary AMP-metabolizing enzyme, CD73 (ecto-5'-nucleotidase). A direct comparative study demonstrated that the quantitative metabolism of ε-AMP versus native AMP is similar when incubated with recombinant CD73 [1]. This finding validates ε-AMP as a highly faithful substrate for this key enzyme.

CD73 substrate fidelity
Head-to-head
Quantitatively similar metabolism to native AMP
Supports CD73 activity assay relevance
Recombinant CD73 incubation context
Enzymology Purinergic Signaling Cancer Metabolism

Minimal Off-Target Pharmacological Activity: ε-AMP vs. Native Adenosine and ATP

A major advantage of ε-AMP in cell-based assays is its lack of confounding biological activity. It is reported that ε-AMP (along with its metabolites ε-ADP, ε-ATP, and ε-adenosine) has 'little affinity' for a broad panel of adenosine (A1, A2A, A2B) and purinergic (P2X, P2Y) receptors [1]. This contrasts sharply with its native counterparts, adenosine and ATP, which are potent agonists at these receptors.

Receptor off-target
Head-to-head
Little affinity for A1, A2A, A2B, P2X, P2Y receptors
Reduces confounding receptor signaling in assays
Radioligand binding assay context
Pharmacology Receptor Binding Assay Development

Functional Activity as an Allosteric Activator: ε-AMP vs. ε-2'-deoxy-AMP

Beyond its use as a substrate, ε-AMP can serve as a functional probe of nucleotide-binding sites. In a study on glycogen phosphorylase b, both ε-AMP and its deoxy analog, ε-2'-deoxy-AMP, bound to the AMP allosteric site. However, ε-AMP induced the same activation of the enzyme as native AMP, which was 'about 30-fold higher than the activation induced by ε-dAMP' [1]. This demonstrates a highly specific, structure-dependent functional interaction.

Allosteric activation
Head-to-head
~30-fold higher than ε-2'-deoxy-AMP
Probes structural requirements of AMP-binding sites
Glycogen phosphorylase b assay context
Enzymology Protein-Nucleotide Interaction Allosteric Regulation

High-Impact Application Scenarios for Disodium Etheno-AMP: Where This Compound Delivers Proven Research Value


Direct and Continuous Assay of Ecto-5'-Nucleotidase (CD73) Activity in Intact Cells and Isolated Membranes

Researchers developing therapies targeting the adenosinergic pathway (e.g., for immuno-oncology) require robust assays for CD73 activity. ε-AMP sodium is the validated substrate of choice for this application. Its conversion to fluorescent ε-adenosine by CD73 can be monitored continuously and with high sensitivity [1]. Critically, the quantitative similarity in its metabolism by CD73 compared to native AMP ensures the assay is biologically relevant [2], while its lack of affinity for adenosine receptors eliminates off-target signaling that could confound results [2]. This enables high-throughput screening for CD73 inhibitors and detailed kinetic analyses.

Fluorogenic Substrate for 5'-Nucleotidase Activity in Chromatographic and Electrophoretic Separations

When coupled with HPLC or capillary electrophoresis, ε-AMP serves as an ideal substrate for quantifying 5'-nucleotidase activity in complex biological samples. The distinct fluorescent properties of ε-AMP (Ex: 250-300 nm, Em: 415 nm) and its product ε-adenosine allow for their sensitive and specific detection, free from the background of endogenous, non-fluorescent nucleotides [3]. This methodology is particularly powerful for characterizing enzyme isoforms from various tissue sources, measuring kinetic constants (Km, Vmax), and screening for novel enzyme inhibitors in drug discovery programs.

Investigating the Kinetics and Mechanisms of Nucleotide Transporters

Understanding how cells take up and export nucleotides is fundamental to cell biology and pharmacology. ε-AMP, and its diphosphate and triphosphate forms (ε-ADP, ε-ATP), can be used as traceable probes to study the activity of nucleotide transporters. Its fluorescence allows for the real-time monitoring of substrate flux without the need for radiolabeled materials. The report that intracellular ε-compounds are undetectable after extracellular application suggests minimal cellular uptake [2], a key observation for interpreting data from experiments designed to study extracellular metabolism versus transport.

Probing the Structure and Dynamics of AMP/ATP-Binding Sites on Proteins

For structural biologists and enzymologists, ε-AMP is an invaluable tool for investigating nucleotide-binding sites on proteins like kinases, phosphorylases, and ATPases. The compound's intrinsic fluorescence provides a sensitive readout for binding events, conformational changes, and ligand competition. As demonstrated with glycogen phosphorylase, the environment-sensitive fluorescence of ε-AMP can reveal subtle differences in binding modes, and its functional activity can be directly compared to native AMP to validate binding site relevance [4]. This approach is far more direct and quantitative than using non-fluorescent analogs that require indirect detection methods.

Application
Selection Property
Validation Focus
CD73 activity assay development
Fluorescent substrate with reported CD73 fidelity
Enzymatic conversion rate validation
Chromatographic/electrophoretic 5'-nucleotidase detection
Spectral differentiation from endogenous nucleotides
Sensitive, specific product peak identification
Nucleotide transporter mechanism studies
Traceable fluorescence without radiolabeling
Extracellular vs. intracellular flux discrimination
AMP/ATP-binding site structural probing
Environment-sensitive intrinsic fluorescence
Binding mode and competition readout
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